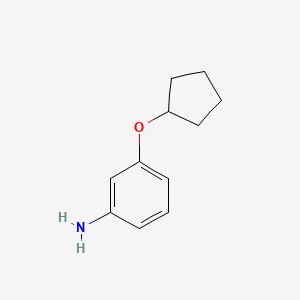![molecular formula C12H15F3N2O B1355939 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol CAS No. 954274-37-4](/img/structure/B1355939.png)
1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a piperidinol moiety
Vorbereitungsmethoden
The synthesis of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylated aromatic ring:
Piperidinol formation: The final step involves the formation of the piperidinol moiety, which can be achieved through cyclization reactions or other suitable synthetic strategies.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and cost-effective reagents.
Analyse Chemischer Reaktionen
1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol undergoes various chemical reactions, including:
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol can be compared with other similar compounds, such as:
4-(Trifluoromethyl)-L-phenylglycine: This compound also contains a trifluoromethyl group and an amino group, but differs in its overall structure and properties.
Ethiprole: Another compound with a trifluoromethyl group, used as an insecticide.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Eigenschaften
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)phenyl]piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-2-11(10(16)7-8)17-5-3-9(18)4-6-17/h1-2,7,9,18H,3-6,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFWLSMDOJHTTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methoxyphenyl)methyl]azetidine](/img/structure/B1355867.png)

![3,6-Dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1355881.png)
![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)






![4-[(3-Nitrophenoxy)methyl]benzoic acid](/img/structure/B1355901.png)


